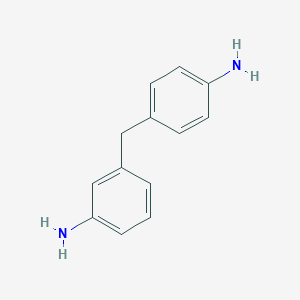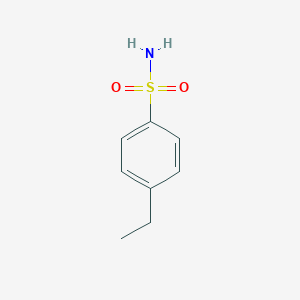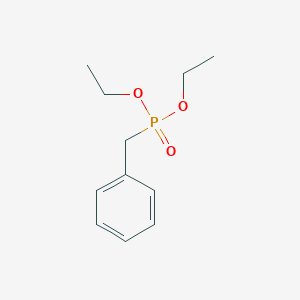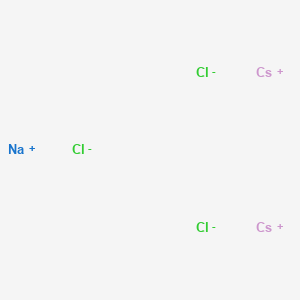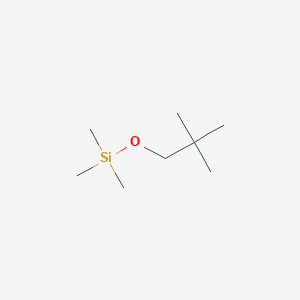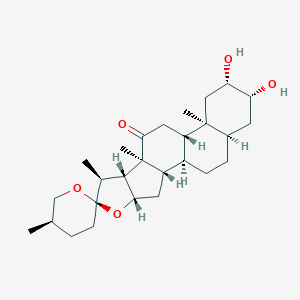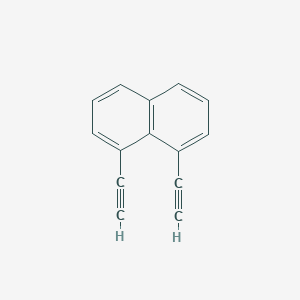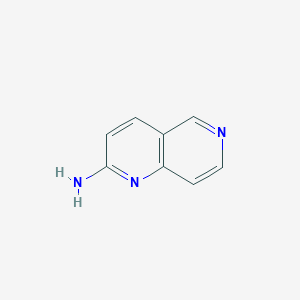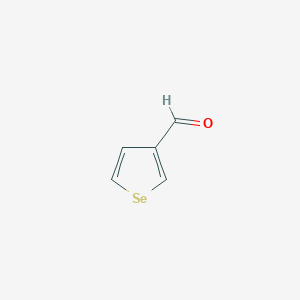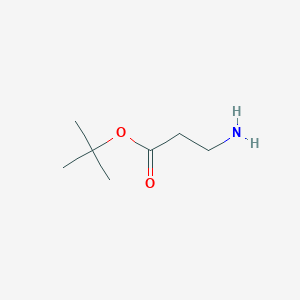
(R)-(-)-4-甲基-2-戊醇
描述
(R)-(-)-4-Methyl-2-pentanol is a branched chain saturated alcohol with a hydroxyl group and a carbon chain ranging from C(4) to C(12) with one or several methyl side chains. It is used as a fragrance ingredient and is part of a larger group of similar compounds that are reviewed for their toxicological and dermatological safety .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, (R)-2-Methylpentanol, which shares structural similarities with (R)-(-)-4-Methyl-2-pentanol, has been produced through a biocatalytic process. This process involves the enantiospecific reduction of racemic 2-methylvaleraldehyde using an evolved ketoreductase enzyme, which selectively reduces the (R)-enantiomer to the desired product . Although not directly about (R)-(-)-4-Methyl-2-pentanol, this study provides insight into the synthesis of similar branched chain saturated alcohols.
Molecular Structure Analysis
The molecular structure of compounds related to (R)-(-)-4-Methyl-2-pentanol has been characterized in studies such as the one on 3,4-dichloro-2-pentanol. Here, all four diastereomers were synthesized, and their stereochemistry was elucidated using X-ray crystallography. Complete NMR data was provided, which could be useful for structural elucidation of similar compounds .
Chemical Reactions Analysis
While specific chemical reactions of (R)-(-)-4-Methyl-2-pentanol are not detailed in the provided papers, the microbial production of (2R, 4R)-2,4-pentanediol through the enantioselective reduction of acetylacetone and stereoinversion of 2,4-pentanediol suggests that microorganisms can be used to induce specific stereochemical outcomes in the production of related alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-(-)-4-Methyl-2-pentanol are not directly reported in the provided papers. However, the toxicologic and dermatologic review of 2-methyl-4-phenylpentanol, a compound with a similar structure, includes data on physical properties, acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, repeated dose, and genotoxicity . These properties are crucial for assessing the safety of fragrance materials and could be inferred to have relevance to (R)-(-)-4-Methyl-2-pentanol.
科学研究应用
生物燃料生产: 研究已经突出了戊醇异构体(如2-甲基-1-丁醇和3-甲基-1-丁醇)作为生物燃料的潜力。这些化合物是微生物发酵的天然副产品,可以通过微生物代谢工程合成,显示出高效生产的前景 (Cann & Liao, 2009)。
香精行业: (R)-(-)-4-甲基-2-戊醇已被评估用作香精成分。这种化合物属于支链饱和醇类,常用于香精中,并已就其毒理学和皮肤学特性进行研究 (McGinty et al., 2010)。
对映选择性催化: 进行了对4-甲基-2-戊酮对(R)-(-)-4-甲基-2-戊醇的对映选择性催化研究。硅胶支持的淀粉-聚硫硅氧烷-铂复合物在这一过程中表现出有希望的结果,提供高产率和光学产率 (Huang et al., 2002)。
昆虫化学通讯: 研究了戊醇异构体在某些昆虫物种交配行为中的作用。这些化合物,包括3-乙基-4-甲基戊醇,在昆虫如欧洲同属种红蚁Polyergus rufescens的性信息素中起着关键作用 (Castracani et al., 2008)。
燃烧和燃料研究: 正在研究戊醇异构体的燃烧特性和作为替代燃料来源的潜力。这些化合物,包括2-甲基-1-丁醇,已在不同的实验装置中进行了研究,如喷气搅拌反应器和发动机,揭示了它们的燃烧化学和排放的见解 (Serinyel et al., 2014)。
生物催化应用: 探索了涉及(R)-2-甲基戊醇的消旋混合物的动力学分辨的生物催化过程的发展。这些研究侧重于手性中间体的对映选择性合成,用于制药和其他应用 (Gooding et al., 2010)。
属性
IUPAC Name |
(2R)-4-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYWICLMDOOCFB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16404-54-9 | |
| Record name | (2R)-4-methylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to obtain (R)-(-)-4-methyl-2-pentanol?
A1: The provided research highlights asymmetric hydrogenation as a key method for synthesizing (R)-(-)-4-methyl-2-pentanol. This involves using a chiral catalyst to selectively add hydrogen to the prochiral ketone, 4-methyl-2-pentanone, yielding the desired (R)-enantiomer. [, , , , ]
Q2: What types of chiral catalysts have proven effective in this asymmetric hydrogenation?
A2: The research showcases a variety of catalysts, highlighting the diverse approaches in this field:
- Zeolite-supported gelatin-iron complex: This heterogeneous catalyst demonstrated good activity and enantioselectivity in the hydrogenation of 4-methyl-2-pentanone to (R)-(-)-4-methyl-2-pentanol. The catalyst could be reused multiple times without significant loss of activity. []
- Silica-supported alginic acid-L-glutamic acid–platinum complex (SiO2-AA-L-Glu-Pt): This catalyst exhibited high optical yields (up to 90.8%) in the production of (R)-(-)-4-methyl-2-pentanol. Factors such as platinum content, solvent, and temperature significantly influenced the catalytic performance. []
- Wool-platinum complex: Utilizing wool as a bio-polymer ligand, this catalyst demonstrated excellent activity and enantioselectivity, achieving nearly 100% yield and optical yield in the synthesis of (R)-(-)-4-methyl-2-pentanol. The catalyst showed reusability without significant loss in activity. []
Q3: What is the role of MCM-48 mesoporous molecular sieves in asymmetric catalysis?
A3: MCM-48, with its large surface area and uniform pore size, acts as an effective support material for chiral catalysts. For example, a palladium-chitosan complex supported on MCM-48 (Pd-CS/MCM-48) demonstrated high activity and enantioselectivity in the asymmetric transfer hydrogenation of 4-methyl-2-pentanone, yielding (R)-(-)-4-methyl-2-pentanol. This highlights the potential of using mesoporous materials as supports for developing efficient asymmetric catalysts. [, ]
Q4: Besides (R)-(-)-4-methyl-2-pentanol, what other chiral alcohols can be synthesized using these catalytic approaches?
A4: The cited research demonstrates the versatility of these catalytic systems for synthesizing a range of chiral alcohols. Examples include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

